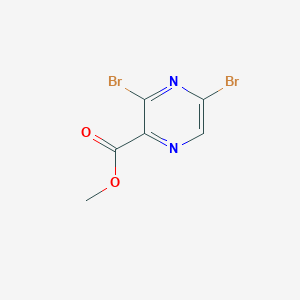

Methyl 3,5-dibromopyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3,5-dibromopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSDJCJVOHRWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672332 | |

| Record name | Methyl 3,5-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035818-91-7 | |

| Record name | Methyl 3,5-dibromo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035818-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dibromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-dibromopyrazine-2-carboxylate (CAS 1035818-91-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3,5-dibromopyrazine-2-carboxylate is a key heterocyclic building block, strategically functionalized for extensive use in medicinal chemistry and materials science. Its pyrazine core, an electron-deficient aromatic system, coupled with two reactive bromine atoms and a methyl ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for senior application scientists and development professionals, offers a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, with a focus on its practical application in the development of novel therapeutics, particularly as kinase inhibitors.

Compound Profile and Physicochemical Properties

This compound is a di-halogenated pyrazine derivative. The presence of two bromine atoms at positions 3 and 5, and a methyl carboxylate group at position 2, makes it a highly valuable intermediate for further chemical modifications.[1][2][3][4]

| Property | Value | Source |

| CAS Number | 1035818-91-7 | [2][3] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [2][3] |

| Molecular Weight | 295.92 g/mol | [4] |

| Appearance | White to off-white or yellow solid | [1] |

| Exact Mass | 295.8619 u | [2][3] |

| InChI Key | UGSDJCJVOHRWIA-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

Protocol: Hypothetical Synthesis of this compound

This protocol is a representative, generalized procedure based on established chemical transformations for similar heterocyclic systems. Optimization is crucial for yield and purity.

Step 1: Sandmeyer-type Diazotization and Bromination of 2-Aminopyrazine-3-carboxylic Acid

The initial step involves the conversion of the amino group to a bromine atom. This is a standard transformation for aromatic amines.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Diazotization: Dissolve 2-aminopyrazine-3-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Sodium Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the CuBr solution in portions. Vigorous nitrogen evolution will be observed.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, the solid product, 3-bromopyrazine-2-carboxylic acid, is isolated by filtration, washed with cold water, and dried.

Step 2: Fischer Esterification to Methyl 3-bromopyrazine-2-carboxylate

The carboxylic acid is then converted to its methyl ester.

-

Esterification: Suspend the crude 3-bromopyrazine-2-carboxylic acid in an excess of methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, and reflux the mixture for several hours.

-

Work-up: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Methyl 3-bromopyrazine-2-carboxylate.

Step 3: Dibromination of a Pyrazine Carboxylate Precursor

An alternative approach involves the direct bromination of a suitable pyrazine carboxylate precursor. This method can be aggressive and may require careful control of stoichiometry and reaction conditions to achieve the desired dibrominated product without over-bromination or side reactions.

-

Reaction Setup: In a flask protected from light, dissolve the pyrazine carboxylate starting material in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise or dropwise at a controlled temperature. The use of a catalyst like iron(III) bromide may be necessary.

-

Reaction Control: Monitor the reaction closely by TLC or GC-MS to follow the formation of the mono- and di-brominated products.

-

Quenching and Work-up: Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to consume any excess bromine. Extract the product into an organic solvent, wash with brine, dry, and concentrate.

Purification:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, followed by recrystallization from a suitable solvent system like ethanol/water to afford the pure product.

Spectral Characterization

Detailed spectral analysis is essential for the unambiguous identification and quality control of this compound. While a complete, published dataset for this specific compound is not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two main signals:

-

Pyrazine Proton: A singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the single proton on the pyrazine ring at position 6. The electron-withdrawing nature of the two nitrogen atoms and the two bromine atoms will cause a significant downfield shift.

-

Methyl Protons: A singlet at approximately δ 4.0 ppm corresponding to the three protons of the methyl ester group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all six carbon atoms in the molecule:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the range of δ 160-165 ppm.

-

Pyrazine Ring Carbons: The four carbons of the pyrazine ring will have distinct chemical shifts influenced by the attached substituents. The carbons bearing the bromine atoms (C3 and C5) are expected to be in the range of δ 130-145 ppm. The carbon attached to the ester group (C2) will be deshielded, appearing around δ 145-155 ppm. The carbon bearing the proton (C6) will likely be found in a similar region.

-

Methyl Carbon: The methyl carbon of the ester group will appear upfield, typically around δ 53-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:[1][8]

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

C-O Stretch: The C-O single bond stretching of the ester will be observed in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: These will appear in the 1400-1600 cm⁻¹ region.

-

C-Br Stretch: The carbon-bromine stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. There will be three main peaks for the molecular ion: M+, (M+2)+, and (M+4)+, with relative intensities of approximately 1:2:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The nominal molecular ion peak will be at m/z 294, with other peaks at 296 and 298.

-

Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 265/267/269, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 237/239/241.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two bromine atoms, which serve as excellent leaving groups for various cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, although this is generally less common than palladium-catalyzed reactions for this type of substrate.

Cross-Coupling Reactions

This molecule is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. A key aspect of its reactivity is the potential for selective functionalization of the two bromine atoms. The bromine at the 3-position is generally more reactive than the one at the 5-position due to the electronic influence of the adjacent ester group. This differential reactivity allows for sequential, site-selective introduction of different substituents.

Protocol: General Procedure for Suzuki Cross-Coupling

This is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound, the desired boronic acid (1.1 equivalents for mono-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to 80-100 °C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] Substituted pyrazines are particularly prominent as kinase inhibitors, which are a major class of targeted cancer therapeutics. This compound serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The two bromine atoms allow for the systematic introduction of various functionalities to probe the binding pocket of the target kinase, while the ester can be hydrolyzed to the carboxylic acid and further modified to modulate solubility and pharmacokinetic properties.

For example, one bromine atom can be replaced with a hinge-binding motif (e.g., an aminopyrimidine or a similar hydrogen-bonding group) via a Buchwald-Hartwig or SₙAr reaction. The other bromine atom can then be functionalized with a group that extends into a hydrophobic pocket of the kinase, often through a Suzuki or Sonogashira coupling. This modular approach is highly valuable in structure-activity relationship (SAR) studies during lead optimization.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance.[8][11]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its di-bromo functionality allows for selective and sequential cross-coupling reactions, enabling the construction of complex, highly substituted pyrazine derivatives. The demonstrated importance of the pyrazine scaffold in kinase inhibitors underscores the potential of this compound in the development of next-generation targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and drug development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Frett, B., McConnell, N., Wang, Y., Xu, Z., Ambrose, A., & Li, H. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm, 5(10), 1507-1514.

-

Royal Society of Chemistry. (n.d.). 2. Retrieved from [Link]

- Syam, Y. M., Abdel-Fattah, H. A., Abdel-Maksoud, M. S., & El-Gamal, K. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

Mass Spectrometry of Halogen-Containing Organic Compounds. (2005, August 8). ResearchGate. Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(18), 1609-1632.

- Breda, S., Reva, I., Lapinski, A., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 115-128.

-

Semantic Scholar. (2006, April 3). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.

-

Airgas. (2025, April 22). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2005, August 8). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Airgas. (2025, April 22). SAFETY DATA SHEET. Retrieved from [Link]

- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3110.

-

DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

-

AZA Mid-Year Meeting. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Google Patents. (2018, March 12). (12) United States Patent. Retrieved from [Link]

- Google Patents. (n.d.). EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

- Google Patents. (n.d.). DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives.

-

RSC Publishing. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. Retrieved from [Link]

Sources

- 1. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. echemi.com [echemi.com]

- 4. This compound - CAS:1035818-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3,5-dibromopyrazine-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active molecules and their versatile chemical nature. Methyl 3,5-dibromopyrazine-2-carboxylate is a key reagent and building block, offering a synthetically versatile scaffold for the development of novel pharmaceuticals. The strategic placement of two bromine atoms and a methyl ester on the pyrazine ring provides multiple reactive sites, enabling chemists to construct complex molecular architectures with high precision. This guide offers a comprehensive overview of this compound, from its fundamental properties to its applications as a pivotal intermediate in the synthesis of potential therapeutic agents, particularly in the realm of kinase inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazine derivative. Its identity and key physicochemical properties are summarized below, providing a foundational understanding of this compound for laboratory use.

| Identifier | Value |

| IUPAC Name | methyl 3,5-dibromo-2-pyrazinecarboxylate |

| Synonyms | Methyl 3,5-dibromo-2-pyrazinecarboxylate; 2-Pyrazinecarboxylic acid, 3,5-dibromo-, methyl ester |

| CAS Number | 1035818-91-7 |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| Appearance | White to off-white to yellow solid |

| InChI Key | UGSDJCJVOHRWIA-UHFFFAOYSA-N |

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are proprietary or found within patent literature, a general synthetic approach can be conceptualized based on established organic chemistry principles. A plausible route would involve the bromination of a suitable pyrazine precursor followed by esterification.

The true synthetic value of this compound lies in its reactivity. The two bromine atoms are located at positions 3 and 5 of the pyrazine ring, which are susceptible to substitution reactions. These positions can be selectively functionalized, often through transition metal-catalyzed cross-coupling reactions. This allows for the sequential introduction of different substituents, a crucial strategy in building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

General Synthetic Workflow

Caption: Conceptual synthetic pathway to this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Pyrazine-containing compounds are known to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties.

This compound is a particularly valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazine scaffold can be elaborated to create molecules that bind to the ATP-binding site of kinases, inhibiting their activity.

The utility of this compound stems from the ability to perform selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) or the Buchwald-Hartwig amination (for C-N bond formation), at the bromine-substituted positions. This allows for the systematic modification of the molecule to optimize its potency, selectivity, and pharmacokinetic properties.

Exemplary Synthetic Application Workflow

The following diagram illustrates a generalized workflow where this compound is used as a starting material to generate a library of diverse compounds for biological screening.

Caption: Synthetic utility in generating compound libraries for drug discovery.

Analytical Characterization

To ensure the identity and purity of this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

Signal Word: Warning

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigeration.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its di-brominated pyrazine core provides a robust platform for the creation of complex molecules through selective and sequential functionalization. For researchers and scientists in pharmaceutical and chemical development, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3,5-dibromopyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3,5-dibromopyrazine-2-carboxylate. In the absence of experimentally published spectra, this document synthesizes data from analogous structures and fundamental NMR principles to offer a comprehensive interpretation for researchers in synthetic chemistry and drug development. This guide will delve into the theoretical basis for the expected chemical shifts and multiplicities, providing a robust framework for the structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of Substituted Pyrazines

Pyrazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in drug design. This compound (C₆H₄Br₂N₂O₂) is a key synthetic intermediate, and its unambiguous characterization is paramount for ensuring the integrity of subsequent synthetic steps. NMR spectroscopy is an indispensable tool for this purpose, offering precise insights into the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals. The interpretation of these signals is based on the electronic environment of the protons, which is heavily influenced by the electronegativity of the nitrogen and bromine atoms, as well as the anisotropic effects of the pyrazine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-6 | 8.5 - 8.7 | Singlet | 1H |

| -OCH₃ | 4.0 - 4.2 | Singlet | 3H |

Analysis of the Aromatic Proton (H-6)

The pyrazine ring contains a single proton at the C-6 position. Aromatic protons in six-membered nitrogen-containing heterocycles typically resonate at downfield chemical shifts (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current and the electron-withdrawing nature of the nitrogen atoms.[1][2] In this specific molecule, the presence of two highly electronegative bromine atoms at positions 3 and 5, along with the methyl carboxylate group at position 2, will further deshield the H-6 proton. This cumulative electron-withdrawing effect is expected to shift the signal for H-6 to a significantly downfield region, predicted to be between 8.5 and 8.7 ppm. Since there are no adjacent protons, this signal will appear as a sharp singlet.

Analysis of the Methyl Protons (-OCH₃)

The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will therefore produce a single signal. These protons are attached to an oxygen atom, which is electronegative and will cause a downfield shift compared to a methyl group attached to a carbon. The typical range for methyl ester protons is δ 3.5-4.0 ppm. Given the electronic environment of the pyrazine ring, a chemical shift in the range of 4.0 - 4.2 ppm is anticipated. This signal will also be a singlet as there are no neighboring protons to cause splitting.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[3]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 140 - 144 |

| C-5 | 142 - 146 |

| C-6 | 145 - 149 |

| C=O | 160 - 165 |

| -OCH₃ | 53 - 56 |

Analysis of the Pyrazine Ring Carbons (C-2, C-3, C-5, C-6)

The carbon atoms of the pyrazine ring are sp² hybridized and are expected to resonate in the aromatic region of the spectrum (δ 120-150 ppm).[1] The two nitrogen atoms in the ring exert a strong deshielding effect on the adjacent carbons.

-

C-2: This carbon is directly attached to the electron-withdrawing methyl carboxylate group and is adjacent to a nitrogen atom and a bromine atom. This environment is expected to make it the most deshielded of the ring carbons, with a predicted chemical shift in the range of 148 - 152 ppm.

-

C-3 and C-5: These carbons are directly bonded to bromine atoms. The heavy atom effect of bromine can sometimes lead to a shielding effect, but in aromatic systems, their electronegativity often dominates, causing a downfield shift. Their chemical shifts are predicted to be in the range of 140 - 146 ppm.

-

C-6: This carbon is bonded to a proton and is situated between two nitrogen atoms. This will lead to a significant downfield shift, predicted to be in the range of 145 - 149 ppm.

Analysis of the Carboxylate and Methyl Carbons

-

Carbonyl Carbon (C=O): The carbon of the carbonyl group in the methyl ester is sp² hybridized and is highly deshielded due to the double bond to an oxygen atom. Its chemical shift is expected to be in the typical range for ester carbonyls, between 160 and 165 ppm.[3]

-

Methyl Carbon (-OCH₃): The sp³ hybridized carbon of the methyl group is attached to an electronegative oxygen atom, which will shift its signal downfield compared to an alkane. A chemical shift in the range of 53 - 56 ppm is predicted.

Experimental Protocols

To acquire high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent that will dissolve the compound. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted NMR assignments.

Caption: Molecular structure with predicted NMR shifts.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the pyrazine core and its substituents on the chemical shifts, researchers can confidently utilize NMR spectroscopy for the structural verification of this important synthetic intermediate. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds for drug discovery and development.

References

- D. J. Brown, in The Pyrazines: Supplement I, John Wiley & Sons, Inc., 2002.

- A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd ed., Elsevier, 2010.

- H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy, 5th ed., Wiley-VCH, 2010.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed., John Wiley & Sons, Inc., 2014.

-

Interpreting NMR Spectra, Chemistry LibreTexts. [Link]

-

Spectroscopy of Aromatic Compounds, Chemistry LibreTexts. [Link]

-

Interpreting C-13 NMR Spectra, Chemistry LibreTexts. [Link]

-

PubChem, this compound. [Link]

-

NMR Spectroscopy of Aromatic Compounds, ResearchGate. [Link]

-

Chemical Transformation of Pyrazine Derivatives, J. Phys.: Conf. Ser. [Link]

-

1H NMR spectra of aromatic compounds, University of Massachusetts Lowell. [Link]

-

13C NMR Chemical Shifts, University of Wisconsin-Madison. [Link]

-

PubChem, Methyl 3-bromopyrazine-2-carboxylate. [Link]

-

Interpreting C-13 NMR Spectra, Chemistry LibreTexts. [Link]

Sources

A Technical Guide to the Synthesis of Methyl 3,5-dibromopyrazine-2-carboxylate: Starting Materials and Strategic Synthesis Pathways

Abstract

Methyl 3,5-dibromopyrazine-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth technical analysis of the primary synthetic routes to this molecule, focusing on the selection of starting materials and the rationale behind key experimental choices. We will dissect two principal pathways: the multi-step synthesis commencing from 2-aminopyrazine and a more direct, albeit potentially challenging, route involving the direct halogenation of pyrazine-2-carboxylic acid. This document furnishes researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a strategic framework for efficient and reliable synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound (I) begins with a retrosynthetic analysis. The most apparent disconnection is the ester linkage, suggesting the immediate precursor is 3,5-dibromopyrazine-2-carboxylic acid (II). From this core intermediate, two primary synthetic avenues emerge, distinguished by the sequence of halogenation and functional group installation.

-

Pathway A: This route builds the molecule from a simpler, functionalized pyrazine. It posits that the carboxylic acid (II) can be derived from 2-amino-3,5-dibromopyrazine (III) via a Sandmeyer reaction. Intermediate (III), in turn, is accessible through the direct dibromination of the commercially available and widely used starting material, 2-aminopyrazine (IV).

-

Pathway B: This pathway considers the direct functionalization of a pre-existing pyrazine carboxylic acid scaffold. It involves the direct dibromination of pyrazine-2-carboxylic acid (V) to yield the key intermediate (II).

The following diagram illustrates these strategic disconnections.

Caption: Retrosynthetic analysis of this compound.

The Final Transformation: Esterification

The conversion of 3,5-dibromopyrazine-2-carboxylic acid to its methyl ester is a standard esterification reaction. The choice of method depends on factors such as scale, substrate sensitivity, and available reagents.

Causality Behind Method Selection

-

Fischer Esterification: This classic acid-catalyzed reaction uses an excess of methanol, which serves as both reactant and solvent, to drive the equilibrium toward the ester product.[1] It is cost-effective for large-scale synthesis but may not be suitable for substrates sensitive to strong acids and high temperatures.

-

Alkylation with Iodomethane: A common and effective alternative involves deprotonating the carboxylic acid with a mild base (e.g., sodium bicarbonate) to form the carboxylate salt, which then acts as a nucleophile to displace iodide from iodomethane (CH₃I). This method proceeds under milder conditions than Fischer esterification. A similar protocol has been demonstrated for the synthesis of the analogous methyl 3,5-dichloropyrazine-2-carboxylate with a 98% yield.[2]

-

DCC/DMAP Coupling: For small-scale or particularly sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with a 4-dimethylaminopyridine (DMAP) catalyst can be employed.[3] This method is highly efficient at room temperature but is more expensive and generates a dicyclohexylurea (DCU) byproduct that must be removed.[4]

Data Summary: Comparison of Esterification Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Low cost, simple | Harsh conditions, equilibrium |

| Alkylation | NaHCO₃, Iodomethane, DMF | Room Temperature | High yield, mild conditions | Iodomethane is toxic |

| DCC/DMAP Coupling | Methanol, DCC, DMAP (cat.) | 0°C to Room Temp | Very mild, high efficiency | Expensive, DCU byproduct |

Pathway A: The 2-Aminopyrazine Route

This pathway is arguably the most robust and widely documented approach, leveraging the reactivity of 2-aminopyrazine as a versatile starting material.

Caption: Workflow for the synthesis via the 2-aminopyrazine pathway.

Step 3.1: Synthesis of 2-Amino-3,5-dibromopyrazine

The amino group of 2-aminopyrazine is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho (3) and para (5) positions. This makes direct dibromination a highly effective transformation.

-

Expert Insight: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often preferred as it is a solid, making it easier to handle than liquid bromine, and the reaction conditions can be milder.[5] The use of a solvent mixture like DMSO and water can achieve high yields, often exceeding 90%.[5] Alternative brominating agents include 1,3-dibromo-5,5-dimethylhydantoin or elemental bromine.[6][7]

Protocol 1: Dibromination of 2-Aminopyrazine [5][7]

-

Dissolution: Dissolve 2-aminopyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide or a DMSO/water mixture.

-

Bromination: Cool the solution in an ice bath. Add the brominating agent (e.g., NBS, ~2.1 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 15-20 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to neutralize any excess bromine.

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield 2-amino-3,5-dibromopyrazine.

Step 3.2: The Sandmeyer Reaction: From Amine to Carboxylic Acid

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to replace an amino group with a wide variety of substituents via a diazonium salt intermediate.[8][9] In this synthesis, it is used to install a nitrile group, which is then readily hydrolyzed to the desired carboxylic acid.

-

Mechanistic Causality: The reaction is initiated by diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyrazinediazonium salt.[10] This salt is then treated with a copper(I) salt, typically copper(I) cyanide (CuCN). The copper(I) species catalyzes the reaction via a single-electron transfer (SET) mechanism, which generates an aryl radical and nitrogen gas.[8] This radical then reacts to form the nitrile product.

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer Cyanation.

Protocol 2: Sandmeyer Cyanation and Subsequent Hydrolysis

-

Diazotization: Suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HBr) at 0-5°C. Add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN, ~1.2 eq) in water. Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (N₂ gas) should be observed.

-

Reaction: Gently warm the reaction mixture to 50-60°C and hold for 1-2 hours to drive the reaction to completion.

-

Isolation of Nitrile: Cool the mixture and extract the 3,5-dibromopyrazine-2-carbonitrile product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Hydrolysis: Concentrate the organic extract containing the crude nitrile. Add a strong aqueous acid (e.g., concentrated H₂SO₄ or HCl) and heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Final Isolation: Cool the hydrolysis mixture. The product, 3,5-dibromopyrazine-2-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract with an organic solvent, dry, and concentrate to obtain the crude acid, which can be purified by recrystallization.

Pathway B: Direct Bromination of Pyrazine-2-carboxylic Acid

A more convergent approach would be the direct dibromination of pyrazine-2-carboxylic acid.[11][12] However, this route presents significant chemical challenges.

-

Expert Insight: The pyrazine ring is inherently electron-deficient. The presence of a strongly electron-withdrawing carboxylic acid group further deactivates the ring towards electrophilic aromatic substitution.[13] Consequently, forcing conditions (high temperatures, strong Lewis acid catalysts) would be required, which could lead to decomposition or a mixture of mono-, di-, and poly-halogenated products. While direct chlorination of pyrazines at high temperatures is a known industrial method, selective dibromination at specific positions on this deactivated substrate is not a commonly reported high-yield laboratory procedure.[13] This lack of selectivity and the harsh conditions required make Pathway A the more reliable and controllable synthetic strategy.

Conclusion

For the synthesis of this compound, the most scientifically sound and experimentally validated approach begins with 2-aminopyrazine. This multi-step pathway offers high selectivity and control at each stage:

-

Robust Bromination: The activating amino group allows for a clean and high-yielding dibromination to form 2-amino-3,5-dibromopyrazine.[5]

-

Reliable Sandmeyer Reaction: The subsequent Sandmeyer reaction provides a classic and dependable method for converting the amino group into a carbon-based functional group (nitrile), which is then easily hydrolyzed to the pivotal carboxylic acid intermediate.[8]

-

Efficient Esterification: The final esterification step can be accomplished through several high-yielding methods under mild conditions.[2]

While the direct bromination of pyrazine-2-carboxylic acid appears more direct, it is fraught with challenges related to the deactivated nature of the heterocyclic ring, making it a less practical choice for controlled laboratory synthesis. Therefore, for researchers requiring reliable access to this important building block, the 2-aminopyrazine pathway represents the strategy with the highest probability of success.

References

- Science of Synthesis. (n.d.). Pyrazines. Retrieved from a general knowledge of heterocyclic chemistry, with specific mentions of direct halogenation found in sources like this. A direct accessible link for the specific page is not available.

-

Shafi, S., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Retrieved from [Link]

- Google Patents. (2016). CN105622526A - Preparation method of 2-aminopyrazine derivatives.

- Google Patents. (1984). EP0111717A2 - 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.

-

Katritzky, A. R., et al. (2003). A mild, catalyst-free synthesis of 2-aminopyridines. PMC, NIH. Retrieved from [Link]

- Google Patents. (1946). US2396067A - Preparation of 2-aminopyrazine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]

-

Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, NIH. Retrieved from [Link]

-

Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Saudi Pharmaceutical Journal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedure. A general reference for robust chemical procedures. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

MDPI. (2025). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Retrieved from [Link]

-

PubChem, NIH. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2021). Pyrazinoic acid hydrazide derivatives : Synthesis and antimycobacterial activities. Retrieved from [Link]

-

Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

EMBL-EBI. (n.d.). pyrazine-2-carboxylic acid (CHEBI:71311). Retrieved from [Link]

-

Molecules, NIH. (2014). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC, PubMed Central. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. METHYL 3,5-DICHLOROPYRAZINE-2-CARBOXYLATE | 330786-09-9 [chemicalbook.com]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. jocpr.com [jocpr.com]

- 5. nbinno.com [nbinno.com]

- 6. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 11. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pyrazine-2-carboxylic acid (CHEBI:71311) [ebi.ac.uk]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

chemical structure and IUPAC name of Methyl 3,5-dibromopyrazine-2-carboxylate

An In-depth Technical Guide: Methyl 3,5-dibromopyrazine-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for research and development in medicinal chemistry and materials science. We delve into its fundamental chemical and physical properties, propose a detailed and reasoned synthetic protocol, and explore its versatile applications as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and strategic utilization of this compound.

Core Compound Identity and Physicochemical Properties

This compound is a highly functionalized pyrazine derivative. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. The strategic placement of two bromine atoms and a methyl ester group on this core makes the compound an exceptionally versatile precursor for constructing complex molecular architectures.

Chemical Structure and Identifiers

-

IUPAC Name: methyl 3,5-dibromo-2-pyrazinecarboxylate

-

InChI Key: UGSDJCJVOHRWIA-UHFFFAOYSA-N[1]

2D Chemical Structure: (A proper 2D structure image would be rendered here)

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from supplier technical data sheets and chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 295.92 g/mol | [1][2][3] |

| Appearance | White to off-white or yellow solid | |

| Purity | Typically ≥95% | |

| Storage Conditions | Sealed in a dry environment. For long-term stability, refrigeration is recommended. | [2] |

Synthesis Protocol and Mechanistic Considerations

While this compound is commercially available, understanding its synthesis is crucial for specialized applications or scale-up. A robust synthesis would involve the direct bromination of a pyrazine precursor. The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms, making it less reactive towards electrophilic aromatic substitution than benzene. Therefore, potent brominating agents and forcing conditions are often necessary.

Proposed Synthetic Workflow: Electrophilic Bromination

The logical precursor for this synthesis is Methyl pyrazine-2-carboxylate. The objective is to introduce two bromine atoms at the C-3 and C-5 positions.

Causality Behind Experimental Choices:

-

Brominating Agent: While molecular bromine (Br₂) in the presence of a Lewis acid is a classic choice, it can be hazardous. N-Bromosuccinimide (NBS) is often a safer and more selective alternative for halogenating heterocyclic systems. However, for a deactivated ring like pyrazine, a more powerful system like Br₂ in oleum or concentrated sulfuric acid may be required to achieve dibromination.

-

Solvent/Catalyst: Concentrated sulfuric acid or oleum acts as both a solvent and a catalyst. It protonates the pyrazine ring, further deactivating it, but also helps to generate a highly reactive electrophilic bromine species.

-

Temperature Control: Electrophilic halogenations are exothermic. Careful temperature control is essential to prevent runaway reactions and minimize the formation of undesired byproducts. The reaction is typically started at a lower temperature and may require heating to drive it to completion.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on established chemical principles for heterocyclic chemistry. It must be performed by qualified personnel with appropriate safety precautions in a certified fume hood.

-

Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

-

Reagent Charging: In the flask, cautiously add fuming sulfuric acid (oleum). Cool the flask to 0-5 °C in an ice-water bath.

-

Substrate Addition: Slowly add Methyl pyrazine-2-carboxylate to the cooled acid with vigorous stirring.

-

Bromination: Once the substrate is fully dissolved, add molecular bromine (Br₂) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature, and then heat to 60-70 °C for several hours. Monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS) on quenched aliquots.

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very cautiously, pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis.

Caption: Workflow for the proposed synthesis of this compound.

Applications in Research and Development

The true value of this compound lies in its capacity as a versatile intermediate. The three functional groups—two distinct bromine atoms and a methyl ester—provide orthogonal handles for sequential chemical modifications.

The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine-containing compounds are integral to modern pharmacology, exhibiting a wide range of biological activities, including roles as anticancer[4], antibacterial[5], and enzyme-inhibiting agents, such as FGFR inhibitors[6]. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is critical for molecular recognition and binding to biological targets.

A Hub for Molecular Diversification

The dibrominated pyrazine core is a perfect substrate for transition metal-catalyzed cross-coupling reactions. This allows for the systematic and controlled introduction of molecular complexity.

-

Suzuki and Stille Couplings: The bromine atoms can be readily substituted with aryl, heteroaryl, or alkyl groups using boronic acids/esters (Suzuki) or organostannanes (Stille). This is a primary method for building bi-aryl structures common in drug candidates.

-

Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.

-

Ester Modification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a common linkage in pharmaceuticals) or used as a handle for further transformations.

Logical Relationship Diagram for Synthetic Utility

This diagram illustrates how the compound serves as a central hub for generating diverse chemical scaffolds.

Caption: Synthetic pathways originating from this compound.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

Hazard Identification

This compound is classified as hazardous. The following GHS hazard statements apply.

| Hazard Code | Statement | Source(s) |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | [7][8] |

Recommended Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][9]

-

Handling: Avoid breathing dust.[7][9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: If swallowed, call a physician immediately.[9]

-

Storage and Stability

-

Conditions: Keep container tightly closed in a dry and well-ventilated place.[7][9]

-

Long-Term Storage: For maximum stability, store in a refrigerator.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemical synthesis. Its well-defined structure, coupled with multiple reactive sites, provides a robust platform for the development of novel compounds with significant potential in pharmacology and materials science. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this building block to accelerate their discovery programs.

References

-

PubChem. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. [Link]

-

Airgas. (2025). SAFETY DATA SHEET. [Link]

-

PubChem. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430. [Link]

-

PubChem. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827. [Link]

-

PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S | CID 20158931. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

- Google Patents. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

-

Royal Society of Chemistry. Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles - Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]

-

MDPI. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

-

NIST. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

PubMed. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

-

National Institutes of Health. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][7][9][10][11]tetrazine-8-carboxylates and -carboxamides. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - CAS:1035818-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prod.adv-bio.com [prod.adv-bio.com]

A Technical Guide to the Solubility Profile of Methyl 3,5-dibromopyrazine-2-carboxylate for Pharmaceutical and Agrochemical Research

Executive Summary

Methyl 3,5-dibromopyrazine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its utility as a precursor for more complex molecules hinges on a thorough understanding of its fundamental physicochemical properties, chief among them being solubility.[1] This guide provides a comprehensive analysis of the predicted solubility of this compound in common laboratory solvents, grounded in its structural characteristics. Furthermore, it furnishes a detailed, field-proven experimental protocol for the quantitative determination of its solubility, enabling researchers to validate these predictions and select optimal solvent systems for synthesis, purification, and formulation.

Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure. This compound is a substituted pyrazine with distinct features that govern its interaction with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 3,5-dibromo-2-pyrazinecarboxylate | Echemi |

| CAS Number | 1035818-91-7 | [2][3] |

| Molecular Formula | C₆H₄Br₂N₂O₂ | [2][3] |

| Molecular Weight | 295.92 g/mol | [2][3] |

| Physical State | Predicted to be a solid at room temperature | Inferred from related structures |

Structural Analysis:

-

Pyrazine Core: The pyrazine ring is an aromatic, electron-deficient heterocycle containing two nitrogen atoms. These nitrogen atoms can act as weak hydrogen bond acceptors, contributing a degree of polarity.

-

Dibromo Substituents: The two bromine atoms significantly increase the molecule's molecular weight and overall hydrophobicity. Their presence reduces the molecule's ability to form favorable interactions with highly polar, protic solvents like water.

-

Methyl Ester Group (-COOCH₃): This functional group introduces polarity and possesses a carbonyl oxygen that can act as a hydrogen bond acceptor. This feature is crucial for its solubility in moderately polar and polar aprotic solvents.

Based on these features, the principle of "like dissolves like" suggests that this compound will exhibit limited solubility in highly polar protic solvents and nonpolar aliphatic solvents, while showing preferential solubility in solvents of intermediate polarity, particularly polar aprotic solvents.[4]

Predicted Solubility Profile

While extensive empirical data for this specific compound is not widely published, a reliable solubility profile can be predicted based on its structural components. The following table summarizes these predictions, providing a foundational starting point for experimental design.

Table 2: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

|---|---|---|---|

| Water (H₂O) | Polar Protic | Very Low / Insoluble | The large, hydrophobic dibromo-aromatic structure dominates over the polar ester group, preventing effective hydration.[5] |

| Methanol (MeOH) | Polar Protic | Low | The small alkyl chain of methanol offers some interaction, but the overall hydrophobicity of the solute remains a limiting factor. |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | The slightly larger alkyl chain compared to methanol may improve interaction with the nonpolar regions of the solute. |

| Hexane / Heptane | Nonpolar | Very Low / Insoluble | The polar pyrazine ring and ester group prevent favorable interactions with nonpolar aliphatic solvents.[4] |

| Toluene | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene can engage in π-stacking interactions with the pyrazine ring, enhancing solubility compared to aliphatic hydrocarbons. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is well-suited to solvate both the polar functional groups and the aromatic core without the unfavorable interactions of protic solvents. |

| Chloroform (CHCl₃) | Polar Aprotic | High | Similar in nature to DCM, chloroform is an excellent solvent for moderately polar organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | High | The ester functionality of the solvent mirrors that of the solute, promoting favorable dipole-dipole interactions. |

| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen and cyclic structure provide a good balance of polarity and nonpolar character to effectively solvate the molecule. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate to High | A highly polar solvent that should effectively solvate the ester and pyrazine moieties. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | A powerful, highly polar aprotic solvent known for its excellent solvating properties for a wide range of organic solids. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | As one of the strongest common polar aprotic solvents, DMSO is expected to be an excellent solvent for this compound.[6] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a robust experimental methodology is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid compound in a given solvent.[4]

Principle

A surplus of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the saturated solution is then measured, yielding the solubility value.

Materials and Equipment

-

This compound (solid)

-

Selected analytical grade solvents (e.g., Water, Ethanol, DCM, Hexane, Ethyl Acetate, DMSO)

-

Analytical balance (±0.1 mg accuracy)

-

Scintillation vials or sealed test tubes (e.g., 4 mL or 20 mL)

-

Thermostatically controlled shaker or vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for analysis.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMF or Acetonitrile). From this stock, create a series of calibration standards of known concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point of ~20-50 mg is typical.

-

Solvent Addition: Accurately add a known volume or mass of the test solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples vigorously. The time required to reach equilibrium can vary but is often between 24 and 72 hours.[4] A preliminary time-course study is recommended to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. Centrifugation at a controlled temperature can be used to accelerate this process.

-

Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean analysis vial. This step is critical to remove any undissolved micro-particulates.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for all dilution factors. The final value is reported as mg/mL or mol/L.

Self-Validation and Trustworthiness

-

Visual Confirmation: Before analysis, a visual inspection must confirm the presence of undissolved solid in the vial, ensuring the solution is truly saturated.

-

Mass Balance: For a more rigorous approach, the remaining undissolved solid can be dried and weighed to confirm the dissolved amount by subtraction from the initial mass.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are reproducible and to calculate standard deviation.[7][8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Safety and Handling

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.[9]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is predicted to be highly soluble in polar aprotic solvents such as DMSO, DMF, THF, and Dichloromethane, with limited solubility in polar protic and nonpolar aliphatic solvents. This profile makes it well-suited for a variety of organic synthesis and purification schemes. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain precise, empirical solubility data, which is indispensable for accelerating drug development and chemical research programs.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem . (n.d.). Retrieved from [Link]

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate - AZA Mid-Year Meeting . (n.d.). Retrieved from [Link]

-

This compound - CAS:1035818-91-7 - Sunway Pharm Ltd . (n.d.). Retrieved from [Link]

-

methyl 3-bromopyrazine-2-carboxylate CAS#: 51171-02-9; ChemWhat Code: 15425 . (n.d.). Retrieved from [Link]

-

Solubility Measurement and Correlation of 2-Amino-3-chloropyrazine and 2-Amino-3,5-dibromopyrazine in a Series of Mixed Solvent Systems at T = (278.15 to 323.15) K - ResearchGate . (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH . (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties . (2020, August 9). Retrieved from [Link]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. echemi.com [echemi.com]

- 3. This compound - CAS:1035818-91-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. youtube.com [youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fi [fishersci.fi]

The Dibromopyrazine Core: A Strategic Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Dibromopyrazine Scaffold

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, exhibiting activities from anticancer to antibacterial.[2][3][4] The inherent electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, defines its reactivity, making it a unique building block in organic synthesis.[1] Introducing two bromine atoms onto this core transforms it into a highly versatile scaffold, the dibromopyrazine, opening a gateway to complex molecular architectures through sequential and regioselective functionalization. This guide provides an in-depth exploration of the fundamental reactivity of the dibromopyrazine core, focusing on the strategic application of key reaction classes to empower researchers in the synthesis of novel chemical entities.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Deficiency

The electron-poor character of the pyrazine ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reactivity is the inverse of what is observed for electron-rich aromatics like benzene.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing a leaving group (in this case, bromide), forming a stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6][7] The presence of the two ring nitrogens provides powerful resonance stabilization for this anionic intermediate, dramatically accelerating the reaction.[7]

Causality Behind Experimental Choices:

-

Nucleophile: Strong nucleophiles are required. Alkoxides (e.g., NaOMe), thiolates (e.g., NaSMe), and amines (e.g., piperidine, morpholine) are commonly employed.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or THF are ideal as they solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity.

-

Temperature: While the pyrazine core is activated, moderate heating is often necessary to drive the reaction to completion.

For dibromopyrazines, the first SNAr reaction is typically fast. The introduction of an electron-donating nucleophile onto the ring can, however, decrease the rate of a second substitution by partially replenishing the ring's electron density. This electronic differentiation is a key tool for achieving mono-functionalization.

Representative Protocol: Mono-amination of 2,5-Dibromopyrazine

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyrazine (1.0 eq.) and a polar aprotic solvent such as anhydrous DMSO.

-